REACTION_CXSMILES
|
BrC1C=CC([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[CH2:14][C:15](=[O:30])[CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=2C2C=CC(Br)=CC=2)=CC=1.[CH2:31](N(CC)CC)C.[C:38]1([C:44]#[CH:45])[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1.CN(C)C=O.[C:51]1([CH3:57])[CH:56]=[CH:55][CH:54]=[CH:53][CH:52]=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>[C:38]1([C:44]#[C:45][C:20]2[CH:19]=[CH:18][C:17]([CH2:16][C:15](=[O:30])[CH2:14][C:9]3[CH:10]=[CH:11][C:12]([C:31]#[C:57][C:51]4[CH:56]=[CH:55][CH:54]=[CH:53][CH:52]=4)=[CH:13][CH:8]=3)=[CH:22][CH:21]=2)[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1 |f:5.6.7|
|
Name
|
1,3-bis-(4-bromophenylphenyl)-2-propanone
|
Quantity
|
18.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1=C(C=CC=C1)CC(CC1=C(C=CC=C1)C1=CC=C(C=C1)Br)=O
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C#C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.08 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 250 ml flask was placed
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was purged with nitrogen for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
WASH
|
Details
|
The resulting organic layer was washed with 10% aqueous HCl, water and saturated aqueous NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over anhydrous Na2SO4
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C#CC1=CC=C(C=C1)CC(CC1=CC=C(C=C1)C#CC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |